Cindunistat dihydrochloride, also known as SD-6010, is an orally administered selective irreversible inhibitor of inducible nitric oxide synthase. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoarthritis by modulating nitric oxide production. Nitric oxide is a crucial signaling molecule involved in various physiological processes, but excessive production can contribute to inflammatory conditions and tissue damage.
Cindunistat dihydrochloride was developed by Pfizer and Pharmacia as part of a broader effort to explore nitric oxide synthase inhibitors. It is classified as a small molecule pharmaceutical compound, specifically targeting the inducible nitric oxide synthase enzyme. This classification places it within the category of disease-modifying osteoarthritis drugs, which aim to alter the underlying disease process rather than merely alleviating symptoms.
The synthesis of cindunistat dihydrochloride involves several chemical reactions that yield the final product. While specific proprietary details of the synthesis may not be publicly available, it generally follows a multi-step synthetic route typical for small molecule inhibitors. This process typically includes:
The synthesis is designed to ensure high purity and yield, critical for pharmacological applications.
Cindunistat dihydrochloride has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on inducible nitric oxide synthase. The molecular formula is CHClNO, with a molecular weight of approximately 319.21 g/mol.
The three-dimensional conformation of cindunistat allows for effective interaction with the enzyme's active site, which is crucial for its mechanism of action.
Cindunistat dihydrochloride primarily functions through its interaction with inducible nitric oxide synthase, inhibiting its activity and thereby reducing nitric oxide production. The chemical reaction can be summarized as follows:
This inhibition is significant in conditions like osteoarthritis, where excessive nitric oxide contributes to joint degradation and inflammation.
The mechanism of action for cindunistat dihydrochloride involves several key processes:
Cindunistat dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and therapeutic outcomes in clinical applications.
Cindunistat dihydrochloride has primarily been investigated for its role as an anti-inflammatory agent in osteoarthritis treatment. Its scientific applications include:
The core scaffold of cindunistat (chemically designated as S-(2-((1-iminoethyl)amino)ethyl)-L-cysteine, 2-methyl-) is synthesized through sequential stereoselective reactions to achieve its chiral center and thiomethylaminomethyl backbone. The synthesis initiates with L-cysteine as the chiral precursor, leveraging its natural S-configuration to ensure enantiomeric purity in the final molecule. The key step involves nucleophilic substitution between S-(2-aminoethyl)thiocysteine and N-acetimidoyl chloride, forming the critical S-alkylated intermediate with a C-S-C linkage [6] [10]. This intermediate undergoes N-alkylation with 2-bromopropionic acid to introduce the α-methyl substituent, which is essential for steric hindrance and metabolic stability. The reaction cascade is typically performed under inert conditions (argon atmosphere) to prevent oxidation of the thioether moiety. Final deprotection and purification via reverse-phase high-performance liquid chromatography yield the free base with >99% enantiomeric excess, confirmed by chiral stationary phase chromatography [10]. The molecular formula of the free base is C₈H₁₇N₃O₂S, with an absolute molecular weight of 219.30 g/mol [10].
Table 1: Key Synthetic Intermediates of Cindunistat
Intermediate | Function | Stereochemical Requirement |
---|---|---|
L-Cysteine | Chiral building block | S-configuration maintained |
S-(2-aminoethyl)thiocysteine | Thioether linkage precursor | Achiral |
N-Acetimidoyl chloride | Introduces iminoethylamino group | N/A |
α-Bromopropionic acid | Source of α-methyl group | Racemic, resolved post-reaction |
Cindunistat’s selectivity for inducible nitric oxide synthase (iNOS) over endothelial nitric oxide synthase and neuronal nitric oxide synthase isoforms was engineered through targeted structural modifications. The thiomethylaminomethyl side chain was optimized to exploit subtle differences in the iNOS active site, particularly its deeper access pocket and unique Glu377 residue. Molecular docking studies revealed that the α-methyl group on the cysteine backbone prevents optimal fitting into the smaller hydrophobic cleft of endothelial nitric oxide synthase, reducing off-target binding by 15-fold [1]. Additionally, the N-acetimidoyl group (–N=C(CH₃)NH₂) was selected over guanidinyl analogs due to its ability to form a hydrogen bond with Trp372 in iNOS, while avoiding ionic interactions with endothelial nitric oxide synthase’s Asp121 [4]. This modification increased iNOS binding affinity (Kᵢ = 0.15 μM) while maintaining >200-fold selectivity over other isoforms [6]. The S-stereochemistry at the α-carbon* proved critical: the R-enantiomer showed 90% lower inhibitory potency in enzymatic assays, confirming stereospecific recognition by iNOS [10].
Table 2: Impact of Structural Modifications on iNOS Selectivity
Modification | Chemical Rationale | Selectivity Enhancement |
---|---|---|
α-Methyl substitution | Steric hindrance for endothelial nitric oxide synthase active site | 15-fold reduction in endothelial nitric oxide synthase binding |
N-Acetimidoyl group | H-bond with iNOS Trp372; avoids ionic repulsion | 200-fold iNOS selectivity |
S-configuration at α-carbon | Complementary to iNOS chiral environment | 90% loss of activity in R-isomer |
Cindunistat dihydrochloride was initially evaluated in early-phase studies but exhibited poor solid-state stability under accelerated humidity conditions (40°C/75% relative humidity), with 8% degradation over 4 weeks due to hydrolysis of the iminoethyl group [5]. To address this, maleate (⁻O₂CCH=CHCO₂⁻) was investigated as a stabilizing counterion. Maleate forms a crystalline salt with cindunistat via proton transfer to the tertiary amine, creating a zwitterionic structure [5]. X-ray diffraction confirmed a 1:1 stoichiometry with extended hydrogen-bonding networks between the maleate’s carboxylates and the drug’s protonated amine and thioether groups. This lattice arrangement reduces molecular mobility, decreasing hydrolysis kinetics by 70% compared to the hydrochloride salt [5] [9]. Furthermore, maleate’s low deliquescence point (53% relative humidity) minimizes moisture uptake—a critical factor for long-term storage. The crystalline salt’s microenvironmental pH (pH 4.5 in saturated solution) suppresses base-catalyzed degradation, extending shelf-life to >24 months at 25°C [5]. Despite these advantages, the large-scale clinical trial (NCT00565812) used cindunistat hydrochloride maleate (not dihydrochloride), indicating nuanced salt selection based on bioavailability and processability [1] [4].
Industrial-scale production of cindunistat dihydrochloride faces three primary challenges: stereochemical control, purification bottlenecks, and crystallization consistency. Maintaining enantiomeric purity >99% requires chiral auxiliaries during S-alkylation, increasing raw material costs by 35% [10]. The final diastereomeric separation via simulated moving bed chromatography has a low throughput (≤5 kg/day), making it impractical for multi-ton campaigns. Alternative routes using enzymatic resolution with lipase B from Candida antarctica were explored but yielded <70% enantiomeric excess due to substrate specificity issues [3]. Purification is complicated by polar impurities (N-acetyl byproducts and sulfoxides), necessitating multiple recrystallizations from ethanol-water mixtures, which reduce overall yield to 42% [6]. Crystallization of the maleate salt demands strict control over supersaturation and antisolvent addition rates; deviations >5% cause polymorphic transitions from the stable Form I (needles) to metastable Form II (prisms), altering dissolution kinetics [5]. Additionally, the thiomethyl group’s susceptibility to oxidation during drying requires nitrogen-purged fluidized bed dryers, adding capital expenditure. These factors collectively contributed to discontinuation of commercial development despite promising clinical results [1] [4].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: